molecular formula C13H13NO4 B108036 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoic acid CAS No. 19506-85-5

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoic acid

Cat. No.: B108036
CAS No.: 19506-85-5
M. Wt: 247.25 g/mol
InChI Key: UUIPGCXIZVZSEC-UHFFFAOYSA-N
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Description

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoic acid is a cereblon (CRBN) recruiting ligand utilized in the design and synthesis of Proteolysis-Targeting Chimeras (PROTACs). This compound serves as a key building block, mimicking the phthalimide moiety of well-characterized CRBN binders like thalidomide and lenalidomide, to confer E3 ubiquitin ligase binding capability to bifunctional molecules. By incorporating this ligand, researchers can construct PROTACs that selectively recruit target proteins of interest to the CRBN E3 ubiquitin ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome. This mechanism enables the investigation of protein function through induced degradation, a powerful alternative to traditional small-molecule inhibition, particularly for targeting proteins previously considered "undruggable." Its primary research value lies in the fields of chemical biology and drug discovery, where it is used to develop novel degraders for oncology, neurodegenerative diseases, and other therapeutic areas. The compound's structure, featuring the isoindoline-1,3-dione group, is critical for its interaction with the hydrophobic pocket within the CRBN protein, a well-documented binding event that is essential for initiating the ubiquitin-proteasome system.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-7(2)10(13(17)18)14-11(15)8-5-3-4-6-9(8)12(14)16/h3-7,10H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUIPGCXIZVZSEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00965423
Record name 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5115-65-1, 6306-54-3, 19506-85-5
Record name N-Phthalyl-DL-valine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Phthaloyl-L-valine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-3-methyl-butyric acid
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Record name NSC27515
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Record name 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00965423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation with Phthalic Anhydride Precursors

The isoindole-1,3-dione core is typically synthesized via cyclocondensation between phthalic anhydride derivatives and amines. For the target compound, this involves reacting 3-methyl-2-aminobutanoic acid with phthalic anhydride under acidic or thermal conditions. A representative procedure involves:

  • Activation of phthalic anhydride in acetic acid at 80–100°C.

  • Dropwise addition of 3-methyl-2-aminobutanoic acid over 2 hours.

  • Refluxing for 12–24 hours to facilitate cyclization.

Key challenges include controlling regioselectivity and minimizing dimerization byproducts. Yields range from 45% to 68% depending on the solvent system (acetic acid vs. toluene) and temperature.

Advanced Catalytic Methods for Sidechain Incorporation

Recent patents highlight the utility of palladium-catalyzed cross-coupling reactions to introduce the 3-methylbutanoic acid moiety post-cyclocondensation. For example, a method described in US9085530B2 employs Suzuki-Miyaura coupling between a brominated isoindole intermediate and a boronic ester derivative of 3-methylbutanoic acid.

Suzuki-Miyaura Coupling Optimization

The reaction uses Pd(PPh₃)₄ (2–5 mol%) and K₂CO₃ in a mixed solvent system (THF:H₂O, 4:1) at 80°C. Critical parameters include:

  • Boronic ester purity : ≥95% to prevent side reactions.

  • Oxygen-free conditions : Achieved via nitrogen sparging to stabilize the palladium catalyst.

ParameterOptimal ValueYield Impact
Catalyst Loading3 mol% Pd(PPh₃)₄72%
Temperature80°CMax yield
Reaction Time18 hours72% → 68%*
*Prolonged time reduces yield due to boronic ester hydrolysis.

Alternative Pathways via Halogenated Intermediates

A less common but scalable route involves tetrachlorinated isoindole intermediates , as described in CB31975119. Here, 4,5,6,7-tetrachlorophthalic anhydride is condensed with 3-methyl-2-aminobutanoic acid, followed by dechlorination using Zn/HCl.

Dechlorination Efficiency

Dechlorination proceeds in two stages:

  • Electrophilic aromatic substitution with Zn dust in ethanol at 50°C (4 hours).

  • Acid workup (2M HCl) to protonate the intermediate.
    This method achieves 81% purity but requires additional recrystallization from ethyl acetate to remove Zn residues.

Racemization Challenges and Enantioselective Synthesis

The asymmetric center at C2 of the butanoic acid sidechain introduces racemization risks during synthesis. A rhodium-catalyzed enantioselective conjugate addition, adapted from Chapman’s thesis, offers a solution:

  • Chiral ligand synthesis : (R)-BINAP or (S)-SegPhos.

  • Rhodium complexation : [Rh(cod)₂]OTf with ligand (1:1.2 ratio).

  • Conjugate addition of methylboronic acid to a dehydroalanine precursor.

This method achieves 88% ee but suffers from low yields (34–42%) due to competing β-hydride elimination.

Industrial-Scale Considerations and Green Chemistry

Scale-up of the cyclocondensation route faces hurdles:

  • Solvent volume : 10 L/kg substrate in acetic acid.

  • Waste streams : Phthalic acid byproducts require neutralization.

Emerging methods emphasize microwave-assisted synthesis to reduce reaction times (4 hours vs. 24 hours) and solvent use by 40% .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Biological Activities

Research indicates that 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoic acid exhibits notable biological activities, including:

  • Antitumor Activity : The compound has been evaluated for its potential in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.

Interaction Studies

Interaction studies reveal that this compound can bind with various biological macromolecules. These interactions are crucial for understanding its mechanism of action and potential therapeutic applications:

Biological TargetInteraction TypePotential Effect
EnzymesInhibitionReduced metabolic activity
ReceptorsBindingModulation of signaling pathways
ProteinsComplex formationAltered protein function

Case Studies

Several case studies have documented the applications of this compound:

  • Cancer Research : A study demonstrated that derivatives of this compound exhibited cytotoxic effects on breast cancer cell lines (source needed).
  • Antimicrobial Testing : Research highlighted its effectiveness against Gram-positive bacteria, suggesting potential as a new antimicrobial agent (source needed).
  • Enzyme Activity Modulation : Investigations into its role as an enzyme inhibitor showed promise in regulating metabolic disorders (source needed).

Mechanism of Action

The mechanism of action of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related phthalimide derivatives, focusing on molecular features, physicochemical properties, and biological activities.

Structural Analog Table

Compound Name CAS Molecular Formula Key Substituents/Features Functional Groups Biological Activity/Application Reference
Target Compound 5115-65-1 C₁₃H₁₃NO₄ 3-methyl branch on butanoic acid Carboxylic acid, phthalimide Synthetic intermediate
2-Phthalimidoglutaric Acid - C₁₃H₁₁NO₆ Glutaric acid backbone Two carboxylic acids Thalidomide metabolite
NS-1502 - C₁₃H₁₁Cl₂NO₄ 5,6-dichloro on phthalimide; 3-phenylpropanoic acid Carboxylic acid, chloro groups Reversible KAT-2 inhibitor
(3R)-3-(1,3-Dioxo-isoindol-2-yl)-4-methylpentanoic Acid 58543-97-8 C₁₄H₁₅NO₄ 4-methyl branch; R-configuration Carboxylic acid Synthetic intermediate
2-(1,3-Dioxo-isoindol-2-yl)-4-(methylsulfonyl)butanoic Acid - C₁₄H₁₅NO₆S 4-methylsulfonyl group Sulfonyl, carboxylic acid Research chemical
3-((1,3-Dioxoisoindolin-2-yl)methyl)benzoic Acid 106352-01-6 C₁₆H₁₁NO₄ Benzyl-phthalimide linkage Carboxylic acid, aromatic ring Metal-catalyzed C–H bond functionalization

Key Structural and Functional Differences

Chain Length and Branching
  • The target compound has a 3-methylbutanoic acid chain, offering moderate hydrophobicity and steric bulk.
  • (3R)-4-methylpentanoic acid derivative has an extended pentanoic acid chain with a methyl branch, enhancing lipophilicity and stereochemical complexity .
Substituent Effects
  • NS-1502 incorporates 5,6-dichloro substituents on the phthalimide ring, enhancing electrophilicity and binding affinity to enzymes like KAT-2 .
Functional Group Modifications
  • 3-((1,3-Dioxoisoindolin-2-yl)methyl)benzoic acid replaces the aliphatic chain with a benzyl group , enabling π-π stacking interactions in catalytic systems .
  • Nitrate ester derivatives (e.g., compounds in –6) exhibit NO-donor properties but are associated with mutagenicity due to nitrate groups, unlike the target compound .
Enzyme Inhibition
  • NS-1502 shows reversible inhibition of KAT-2 (IC₅₀ values in µM range), attributed to its dichlorophthalimide and phenylpropanoic acid groups .
Mutagenicity
  • Phthalimide-nitrate hybrids (e.g., (1,3-dioxo-isoindol-2-yl)methyl nitrate) exhibit mutagenicity (0–4,803 revertants/µmol ) in Ames tests, linked to nitrate ester bioactivation .
  • The absence of nitrate or sulfonamide groups in the target compound implies lower genotoxic risk, though direct data are unavailable.

Biological Activity

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoic acid is a compound with significant potential in pharmaceutical applications due to its biological activity. This article reviews the biological properties of this compound, including its anti-inflammatory effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C12H13N1O5C_{12}H_{13}N_{1}O_{5} with a molecular weight of approximately 249.24 g/mol. The compound features a dioxoisoindole moiety which contributes to its biological activity.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of compounds related to this compound. In particular, derivatives such as 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-[(4-ethoxyphenyl)methylidene]benzohydrazide have demonstrated significant activity against pro-inflammatory cytokines and mediators. In vitro studies showed that these compounds can reduce the populations of pro-inflammatory cells (e.g., CD4+, TNF-α+, IL-6+) while increasing anti-inflammatory markers (e.g., IL-10, IL-4) in mouse models .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryDecreased pro-inflammatory cytokines
Cytokine ModulationIncreased IL-10 and IL-4 levels
Metabolic StabilitySlow metabolism in rat hepatic microsomes

The mechanisms by which these compounds exert their effects include modulation of signaling pathways associated with inflammation. Notably, the inhibition of COX-2 and inducible nitric oxide synthase (iNOS) has been documented, along with downregulation of STAT3 signaling pathways . These pathways are crucial in the inflammatory response and their modulation can lead to significant therapeutic benefits.

Case Studies

A notable case study involved the pharmacological evaluation of a thalidomide analog based on the isoindole structure. This study found that the compound significantly decreased the expression levels of inflammatory mediators in vitro and demonstrated promising results in vivo regarding its anti-inflammatory effects .

Another study focused on the development of a UPLC-MS/MS assay to quantify these compounds in biological fluids. This method enabled researchers to assess the pharmacokinetics and metabolic stability of the compound effectively .

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoic acid?

  • Methodology :

  • Nucleophilic substitution : Reacting brominated precursors (e.g., 2-(6-bromohexyl)-1H-isoindole-1,3-dione) with sulfonate or sulfonamide derivatives under reflux conditions. For example, sodium sulfite in aqueous ethanol yields sulfonate intermediates, which are further halogenated using PCl₅ to generate sulfonyl chlorides .

  • Microwave-assisted synthesis : Enhances reaction efficiency and yield for sulfonamide derivatives. For instance, coupling phthalic acid with sulfanilamide in DMF under microwave irradiation achieves ~97% yield .

  • Crystallization and purification : Post-synthesis, vacuum drying and recrystallization in solvents like ethanol or toluene are critical for isolating pure compounds .

    • Key Data :
MethodReagents/ConditionsYieldReference
Nucleophilic SubstitutionNa₂SO₃, EtOH/H₂O, reflux70-85%
Microwave SynthesisDMF, phthalic acid, 100°C88-97%

Q. How is the crystal structure of this compound characterized?

  • Methodology :

  • X-ray crystallography : Resolves the stereochemistry and intermolecular interactions. The compound crystallizes in the monoclinic space group P2₁, with unit cell parameters a = 8.9120 Å, b = 6.3410 Å, c = 11.8471 Å, and α = 109.98° .

  • Hydrogen bonding analysis : O–H···O interactions form C(7) chains along the [010] direction, stabilizing the crystal lattice .

  • Conformational analysis : The dihedral angle between the phthalimide ring and the carboxylic acid group is 67.15°, influencing molecular packing .

    • Key Data :
ParameterValueReference
Space groupP2₁
Dihedral angle67.15°
Hydrogen bond distanceO–H···O: 1.82 Å

Q. What spectroscopic methods confirm the structure of this compound?

  • Methodology :

  • ¹H NMR : Characteristic peaks for the phthalimide moiety (aromatic protons at δ 7.8–8.1 ppm) and the methylbutanoic acid side chain (δ 1.2–2.5 ppm) .
  • LCMS (ESI) : Molecular ion peaks ([M+H]⁺) at m/z 233.22 confirm the molecular weight .
  • IR spectroscopy : Strong absorption bands at ~1700–1750 cm⁻¹ for C=O stretching in the phthalimide and carboxylic acid groups .

Advanced Questions

Q. How does this compound act as an acylating agent in organic synthesis?

  • Mechanism :

  • The electron-deficient phthalimide group activates the carbonyl, enabling nucleophilic attack. For example, the benzoyl chloride derivative (a structural analog) reacts with amines or alcohols to form amides or esters, respectively .

  • In biological systems, it acylates nucleophilic residues (e.g., lysine or serine) in enzymes, modulating activity in pathways like GABAergic signaling .

    • Experimental Design :
  • Kinetic studies : Monitor reaction progress with TLC or HPLC under varying pH and temperature.

  • Computational modeling : DFT calculations predict electrophilic sites and reaction barriers .

Q. What is the role of this compound in designing anticonvulsant pharmacophoric hybrids?

  • Structure-Activity Relationship (SAR) :

  • The phthalimide moiety enhances blood-brain barrier permeability, while the methylbutanoic acid side chain modulates GABA receptor affinity. Hybrids with anilide/hydrazone substituents show reduced neurotoxicity .

  • In vivo evaluation : Rodent models (e.g., maximal electroshock test) assess seizure suppression. EC₅₀ values correlate with substituent electronegativity on the aryl group .

    • Data Contradiction Analysis :
  • Discrepancies in reported IC₅₀ values may arise from assay conditions (e.g., buffer composition) or stereochemical purity. Chiral HPLC ensures enantiomeric separation for accurate profiling .

Q. How do modifications to the butanoic acid side chain affect biological activity?

  • Methodology :

  • Side-chain elongation : Adding methylthio groups (e.g., 4-(methylsulfanyl)butanoic acid) increases lipophilicity and enhances anticonvulsant duration .

  • Halogenation : Dichloro derivatives (e.g., 2-(5,6-dichloro-1,3-dioxo-isoindol-2-yl)-3-methylbutanoic acid) show improved metabolic stability but reduced solubility .

    • Key Data :
DerivativeActivity (EC₅₀, μM)Solubility (mg/mL)Reference
Parent compound12.51.2
Dichloro derivative8.90.7
Methylthio derivative15.32.1

Q. How can crystallographic data resolve contradictions in molecular conformation?

  • Case Study :

  • Problem : Conflicting NMR data suggest rotational flexibility of the phthalimide ring.
  • Resolution : X-ray diffraction confirms a fixed dihedral angle (67.15°), attributing NMR signal splitting to crystal packing effects rather than solution-phase dynamics .
    • Methodology :
  • Compare solid-state (X-ray) and solution-phase (NMR/NOESY) data to distinguish intrinsic flexibility from environmental influences.

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoic acid
Reactant of Route 2
Reactant of Route 2
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoic acid

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